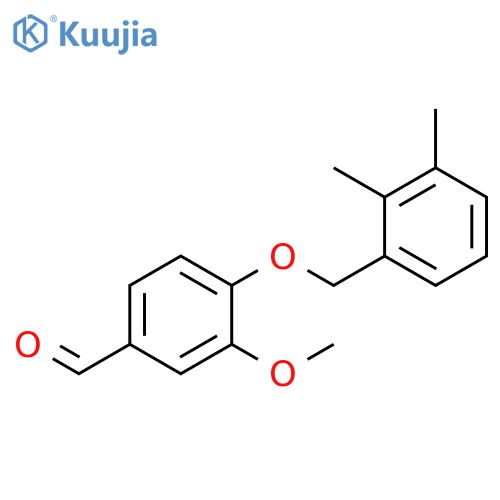Cas no 1443278-90-7 (4-(2,3-dimethylphenyl)methoxy-3-methoxybenzaldehyde)

1443278-90-7 structure
商品名:4-(2,3-dimethylphenyl)methoxy-3-methoxybenzaldehyde
CAS番号:1443278-90-7
MF:C17H18O3
メガワット:270.323025226593
MDL:MFCD25949440
CID:5160456
PubChem ID:86207939
4-(2,3-dimethylphenyl)methoxy-3-methoxybenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-(2,3-Dimethyl-benzyloxy)-3-methoxy-benzaldehyde
- 4-[(2,3-dimethylbenzyl)oxy]-3-methoxybenzaldehyde
- 4-(2,3-dimethylphenyl)methoxy-3-methoxybenzaldehyde
-
- MDL: MFCD25949440
- インチ: 1S/C17H18O3/c1-12-5-4-6-15(13(12)2)11-20-16-8-7-14(10-18)9-17(16)19-3/h4-10H,11H2,1-3H3
- InChIKey: QWGGBXQABWWPAF-UHFFFAOYSA-N
- ほほえんだ: C(=O)C1=CC=C(OCC2=CC=CC(C)=C2C)C(OC)=C1
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ゆうかいてん: 12-13℃
- ふってん: 426.4±40.0 °C at 760 mmHg
- フラッシュポイント: 203.5±13.8 °C
- じょうきあつ: 0.0±1.0 mmHg at 25°C
4-(2,3-dimethylphenyl)methoxy-3-methoxybenzaldehyde セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(2,3-dimethylphenyl)methoxy-3-methoxybenzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-232997-10.0g |
4-[(2,3-dimethylphenyl)methoxy]-3-methoxybenzaldehyde |
1443278-90-7 | 95% | 10.0g |
$1977.0 | 2024-06-19 | |
| Enamine | EN300-232997-5.0g |
4-[(2,3-dimethylphenyl)methoxy]-3-methoxybenzaldehyde |
1443278-90-7 | 95% | 5.0g |
$1276.0 | 2024-06-19 | |
| Enamine | EN300-232997-0.05g |
4-[(2,3-dimethylphenyl)methoxy]-3-methoxybenzaldehyde |
1443278-90-7 | 95% | 0.05g |
$135.0 | 2024-06-19 | |
| Enamine | EN300-232997-0.1g |
4-[(2,3-dimethylphenyl)methoxy]-3-methoxybenzaldehyde |
1443278-90-7 | 95% | 0.1g |
$203.0 | 2024-06-19 | |
| Enamine | EN300-232997-1g |
4-[(2,3-dimethylphenyl)methoxy]-3-methoxybenzaldehyde |
1443278-90-7 | 95% | 1g |
$583.0 | 2023-09-15 | |
| Enamine | EN300-232997-10g |
4-[(2,3-dimethylphenyl)methoxy]-3-methoxybenzaldehyde |
1443278-90-7 | 95% | 10g |
$1977.0 | 2023-09-15 | |
| 1PlusChem | 1P01AP8J-50mg |
4-[(2,3-dimethylphenyl)methoxy]-3-methoxybenzaldehyde |
1443278-90-7 | 95% | 50mg |
$222.00 | 2024-06-20 | |
| Ambeed | A1074409-5g |
4-[(2,3-Dimethylphenyl)methoxy]-3-methoxybenzaldehyde |
1443278-90-7 | 95% | 5g |
$907.0 | 2024-04-23 | |
| A2B Chem LLC | AV78083-50mg |
4-[(2,3-dimethylphenyl)methoxy]-3-methoxybenzaldehyde |
1443278-90-7 | 95% | 50mg |
$359.00 | 2024-04-20 | |
| Enamine | EN300-232997-1.0g |
4-[(2,3-dimethylphenyl)methoxy]-3-methoxybenzaldehyde |
1443278-90-7 | 95% | 1.0g |
$583.0 | 2024-06-19 |
4-(2,3-dimethylphenyl)methoxy-3-methoxybenzaldehyde 関連文献
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
1443278-90-7 (4-(2,3-dimethylphenyl)methoxy-3-methoxybenzaldehyde) 関連製品
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 857369-11-0(2-Oxoethanethioamide)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1443278-90-7)4-(2,3-dimethylphenyl)methoxy-3-methoxybenzaldehyde

清らかである:99%/99%
はかる:1g/5g
価格 ($):281.0/816.0